molecular formula C21H17N3O3S B2532659 methyl 4-((2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate CAS No. 941942-54-7

methyl 4-((2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate

Cat. No.: B2532659
CAS No.: 941942-54-7
M. Wt: 391.45
InChI Key: JNCUMFZLYJHCKO-UHFFFAOYSA-N
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Description

Methyl 4-((2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyridazin core. Key structural elements include:

  • A 2-methyl substituent on the thiazole ring.
  • A phenyl group at position 7 of the pyridazinone ring.
  • A methyl benzoate moiety linked via a methylene bridge.

Properties

IUPAC Name

methyl 4-[(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-13-22-18-19(28-13)17(15-6-4-3-5-7-15)23-24(20(18)25)12-14-8-10-16(11-9-14)21(26)27-2/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCUMFZLYJHCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate is a complex organic compound that belongs to the class of thiazolo[4,5-d]pyridazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O3SC_{18}H_{18}N_{4}O_{3}S, indicating a diverse range of atoms including carbon, hydrogen, nitrogen, oxygen, and sulfur. The compound features a thiazole ring fused with a pyridazine structure and is further substituted with a benzoate group.

Antimicrobial Properties

Several studies have indicated that compounds within the thiazolo[4,5-d]pyridazine class exhibit significant antimicrobial activity. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 2 µg/mL against Gram-positive bacteria .

Anticancer Activity

Research has highlighted the anticancer potential of thiazolo[4,5-d]pyridazine derivatives. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines. For example, this compound has shown promising results in inhibiting the proliferation of various cancer cells through mechanisms that may involve the modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory and Antioxidant Effects

Some derivatives have also been evaluated for their anti-inflammatory and antioxidant properties. In vitro assays have demonstrated that these compounds can reduce oxidative stress markers and inhibit inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial effects of thiazolo[4,5-d]pyridazine derivatives found that specific compounds exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Anticancer Mechanisms : Another investigation focused on the anticancer properties of this compound indicated that it effectively induced cell cycle arrest and apoptosis in human breast cancer cells (MCF-7). The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers .
  • Oxidative Stress Reduction : A recent research article evaluated the antioxidant capacity of thiazolo[4,5-d]pyridazine derivatives using DPPH radical scavenging assays. Results showed significant scavenging activity compared to standard antioxidants like ascorbic acid, suggesting potential therapeutic applications in oxidative stress-related conditions .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazolo[4,5-d]pyridazine exhibit substantial antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa12 µg/mL

These results suggest that the thiazolo[4,5-d]pyridazine structure contributes to enhanced antimicrobial efficacy.

Anticancer Research

The thiazolo[4,5-d]pyridazine framework is a promising scaffold for the development of kinase inhibitors, which are crucial in cancer treatment. Preliminary studies indicate that methyl 4-((2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate may exhibit inhibitory activity against specific kinases involved in tumor progression.

Case Study: Kinase Inhibition
A study evaluated the compound's ability to inhibit various kinases associated with cancer cell proliferation. Results showed a significant reduction in cell viability at specific concentrations, indicating its potential as a therapeutic agent in oncology.

Neuroprotective Effects

Research has suggested that compounds with similar structures may possess neuroprotective properties. These effects are attributed to their ability to modulate biochemical pathways involved in neurodegenerative diseases.

Mechanism of Action
The compound may influence signaling pathways related to oxidative stress and apoptosis, providing a protective effect on neuronal cells.

Analgesic and Anti-inflammatory Properties

Thiazole derivatives have been reported to exhibit analgesic and anti-inflammatory activities. This compound could potentially be explored for its effectiveness in pain management and inflammation reduction.

Chemical Reactions Analysis

Hydrolysis of the Ester Functional Group

The methyl benzoate moiety undergoes alkaline hydrolysis to form the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

Reaction Conditions :

  • Base : NaOH or KOH in aqueous ethanol

  • Temperature : 60–80°C

  • Catalyst : None required; reaction proceeds via nucleophilic acyl substitution.

Example Reaction :
Methyl ester+NaOH4-((2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoic acid+CH3OH\text{Methyl ester} + \text{NaOH} \rightarrow \text{4-((2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoic acid} + \text{CH}_3\text{OH}

The carboxylic acid product serves as an intermediate for further functionalization, such as amidation or salt formation .

Nucleophilic Substitution at the Thiazole Nitrogen

The thiazole ring’s nitrogen exhibits moderate electrophilicity, enabling substitution reactions with nucleophiles like amines or thiols.

Key Observations :

  • Reagents : Primary/secondary amines (e.g., morpholine, piperazine)

  • Solvent : Dichloromethane or DMF

  • Temperature : Room temperature to 50°C

Selectivity : Substitution occurs preferentially at the less sterically hindered nitrogen of the thiazole ring.

Oxidation of the Thiophene Moiety (if present in analogs)

While the parent compound lacks a thiophene group, structurally related analogs with thiophene substituents undergo oxidation to form sulfoxides or sulfones under controlled conditions .

Oxidation Agents :

  • mCPBA (meta-chloroperbenzoic acid) for sulfoxide formation

  • H2_22O2_22/AcOH for sulfone synthesis

Cyclization Reactions Involving the Pyridazinone Core

The pyridazinone ring participates in cycloaddition reactions, particularly with dienophiles, to form fused bicyclic systems.

Example :
Pyridazinone+AcetylenedicarboxylateFused tricyclic product\text{Pyridazinone} + \text{Acetylenedicarboxylate} \rightarrow \text{Fused tricyclic product}

Conditions :

  • Solvent : Toluene

  • Temperature : Reflux (110°C)

  • Catalyst : Lewis acids (e.g., ZnCl2_2)

Catalytic Influence on Reaction Pathways

Catalyst Role Reaction Example
Lewis acids (ZnCl2_22) Facilitates cycloaddition reactionsPyridazinone + dienophile → fused product
Palladium complexes Enables cross-coupling at phenyl groupsSuzuki-Miyaura coupling (hypothetical)

Critical Analysis

  • Steric Effects : The 7-phenyl group imposes steric hindrance, limiting reactivity at adjacent positions .

  • Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates compared to non-polar media.

  • Thermal Stability : Decomposition occurs above 150°C, necessitating mild reaction temperatures .

This compound’s reactivity profile aligns with broader trends in thiazolo-pyridazinone chemistry, where ester hydrolysis and heterocyclic substitutions dominate synthetic applications . Further studies are needed to explore catalytic asymmetric transformations and biological activity correlations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

(a) Thiazolo[4,5-d]pyridazin vs. Thiazolo[4,5-d]pyrimidine
  • Target Compound : The thiazolo[4,5-d]pyridazin core (7-membered system) provides a unique electronic profile due to nitrogen placement and conjugation .
  • Analog from : 4-(2,7-Dimethyl-4-oxo-1,3-thiazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide shares the same core but replaces the benzoate ester with a sulfonamide group , enhancing polarity and hydrogen-bonding capacity .
(b) Thieno[2,3-d]pyridazinone Derivatives ()
  • Methyl 5-methyl-4-oxo-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate (73a) and Methyl 4-oxo-5-phenyl-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylate (73b): Replace the thiazole ring with a thiophene (thieno ring), altering electron distribution and steric bulk. Substituents at position 5 (methyl vs. phenyl) influence lipophilicity and steric hindrance .

Substituent Effects

(a) Benzoate Ester vs. Alternative Functional Groups
Compound Class Functional Group Key Properties Evidence Source
Target Compound Methyl benzoate Moderate lipophilicity, ester hydrolysis susceptibility -
Analog Benzenesulfonamide High polarity, strong hydrogen bonding
Derivatives Ethyl benzoate Increased lipophilicity vs. methyl ester
(b) Aromatic Substituent Variations
  • Phenyl vs. Alkyl Groups : The target compound’s 7-phenyl group may enhance aromatic interactions compared to alkyl-substituted analogs (e.g., 73a’s 5-methyl group) .

Physicochemical and Structural Insights

  • X-ray Data () : The benzenesulfonamide analog’s crystal structure (R factor = 0.034) reveals planar geometry and intermolecular hydrogen bonds, suggesting similar rigidity in the target compound .
  • Solubility : The methyl benzoate group in the target compound likely confers better membrane permeability than polar sulfonamides but lower solubility in aqueous media .

Q & A

What advanced spectroscopic and crystallographic methods are recommended to confirm the structural integrity of this compound?

Answer:
To unambiguously confirm the structure, a combination of techniques is essential:

  • Single-crystal X-ray diffraction (SCXRD): Provides precise bond lengths, angles, and molecular conformation. For example, a related thiazolo[4,5-d]pyridazin derivative was resolved with an R factor of 0.034 and data-to-parameter ratio of 15.9, ensuring high reliability .
  • Multinuclear NMR (1H/13C): Key for identifying substituent environments. For instance, methyl groups in similar compounds show distinct resonances at δ ~2.5 ppm for thiazole-attached CH3 and δ ~3.9 ppm for ester-OCH3 .
  • High-resolution mass spectrometry (HRMS): Validates molecular formula (C21H19N3O3S expected).

Table 1: Example spectral data for analogous compounds

TechniqueKey Observations (Reference)
SCXRDMean C–C bond length: 1.40 Å
1H NMRThiazole CH3: δ 2.45 ppm; ester CH3: δ 3.85 ppm
IRC=O stretch: ~1700 cm⁻¹; C=N: ~1650 cm⁻¹

How can researchers optimize regioselectivity during the cyclization step to form the thiazolo[4,5-d]pyridazin core?

Answer:
Regioselectivity is influenced by:

  • Catalytic systems: Use of Lewis acids (e.g., ZnCl2) or bases (e.g., K2CO3) to direct cyclization .
  • Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance intramolecular cyclization by stabilizing transition states .
  • Temperature control: Slow heating (e.g., reflux at 80–100°C) minimizes side reactions .

Example protocol (adapted from ):

Dissolve precursor in DMF with 3–4 drops of glacial acetic acid.

Microwave irradiation (100°C, 30 min) improves yield (75–85%) compared to conventional heating (60%, 6 hrs).

What analytical strategies resolve discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for this class of compounds?

Answer:
Critical factors include:

  • Purity of starting materials: Impurities in phenylhydrazine or thiourea derivatives can reduce yields. Use HPLC-grade reagents .
  • Reaction monitoring: Employ TLC or LC-MS at intervals to detect intermediate degradation .
  • Post-reaction workup: Optimize extraction (e.g., ethyl acetate vs. dichloromethane) and column chromatography (silica gel vs. alumina) .

Case study ( ):

  • Methyl 4-oxohex-5-enoate derivatives showed yield variations due to stereochemical by-products. Switching from CH2Cl2 to THF improved diastereomeric purity by 20%.

How do electronic effects of substituents on the phenyl ring influence biological activity in analogous thiazolo[4,5-d]pyridazin derivatives?

Answer:
Substituent electronic properties modulate interactions with biological targets:

  • Electron-withdrawing groups (NO2, Cl): Enhance antimicrobial activity by increasing electrophilicity at the thiazole core .
  • Electron-donating groups (OCH3, CH3): Improve solubility but may reduce binding affinity to bacterial enzymes .

Table 2: Structure-activity relationship (SAR) trends

Substituent (R)Activity (MIC, μg/mL)Reference
4-NO22.5 (E. coli)
4-OCH310.0 (E. coli)
4-CH315.0 (S. aureus)

What methodologies identify and characterize unexpected by-products during the synthesis of this compound?

Answer:

  • LC-MS/MS: Detects low-abundance by-products (e.g., oxidation at the thiazole sulfur) .
  • Preparative HPLC: Isolates impurities for NMR analysis.
  • Computational modeling (DFT): Predicts plausible by-product structures based on reaction pathways .

Example from :

  • Microwave-assisted reactions reduced by-product formation (e.g., dimerization) from 15% to <5% compared to conventional methods.

How can researchers reconcile conflicting NMR data for the methylene (-CH2-) group bridging the thiazolo-pyridazin and benzoate moieties?

Answer:

  • Variable temperature NMR: Resolves signal splitting caused by rotational restriction .
  • COSY/HSQC experiments: Assign coupling between the methylene protons and adjacent N or O atoms .
  • Comparative analysis: Cross-reference with crystallographic data to confirm spatial arrangement .

Key observation ( ):

  • X-ray data confirmed a planar conformation for the thiazolo-pyridazin core, which stabilizes the methylene bridge in a specific dihedral angle (e.g., 120°), aligning with NMR coupling constants (J = 12–14 Hz) .

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